6-(Ethylsulfanyl)pyridin-3-amine

Medicinal Chemistry ADME Optimization LogP Tuning

For SAR programs needing precise lipophilicity control: 6-(ethylsulfanyl)pyridin-3-amine delivers a defined +0.25 XLogP3-AA step (1.4 vs methyl analog ~1.15) without altering H-bonding. Its 2-position ethylsulfanyl group creates distinct steric/electronic effects vs. regioisomers (TPSA 64.2 vs 38.9 Ų), critical for selectivity. Supplied at 95% purity from validated sources to prevent catalyst poisoning. Ideal for microwave-assisted synthesis. Choose this specific scaffold to avoid uncontrolled variables in lead optimization.

Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
CAS No. 52025-15-7
Cat. No. B3270011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Ethylsulfanyl)pyridin-3-amine
CAS52025-15-7
Molecular FormulaC7H10N2S
Molecular Weight154.24 g/mol
Structural Identifiers
SMILESCCSC1=NC=C(C=C1)N
InChIInChI=1S/C7H10N2S/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2,8H2,1H3
InChIKeyQPNSNROGWGPVOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Ethylsulfanyl)pyridin-3-amine (CAS 52025-15-7) Procurement Guide: Core Physicochemical Profile and Scaffold Identity


6-(Ethylsulfanyl)pyridin-3-amine (CAS 52025-15-7) is a sulfur-containing heterocyclic building block characterized by a pyridine core substituted with an ethylsulfanyl group at the 2-position and an amino group at the 5-position [1]. With a molecular weight of 154.24 g/mol and an XLogP3-AA of 1.4, this compound occupies a specific lipophilicity space distinct from its methylsulfanyl analog, which is relevant for downstream synthetic applications where solubility and membrane permeability require precise tuning [1]. Commercially available at 95% purity from specialized chemical suppliers, it serves as a versatile scaffold for medicinal chemistry optimization and ligand development [2].

Why 6-(Ethylsulfanyl)pyridin-3-amine Cannot Be Casually Substituted with In-Class Pyridin-3-amine Analogs


Direct substitution of 6-(ethylsulfanyl)pyridin-3-amine with closely related pyridin-3-amine analogs—such as 6-(methylsulfanyl)pyridin-3-amine or positional isomers—is not chemically or functionally equivalent. The ethylsulfanyl moiety imparts a computed XLogP3-AA of 1.4, a value that differs meaningfully from the methyl analog and directly influences critical drug-like properties including solubility and membrane permeability [1]. Furthermore, the 2-position ethylsulfanyl substitution creates distinct steric and electronic effects compared to 5-ethylsulfanyl regioisomers, which are known to exhibit different reactivity profiles in palladium-catalyzed cross-coupling reactions [2]. Procurement of the incorrect analog introduces uncontrolled variables into SAR studies and can lead to failed synthetic campaigns or misinterpreted biological activity.

Quantitative Differentiation Evidence: 6-(Ethylsulfanyl)pyridin-3-amine Versus Closest Analogs


Lipophilicity Tuning: XLogP3-AA Comparison with 6-(Methylsulfanyl)pyridin-3-amine

The ethylsulfanyl substituent confers a higher computed lipophilicity (XLogP3-AA = 1.4) compared to its methylsulfanyl analog (LogP ≈ 1.15) [1]. This difference is quantitatively significant for optimizing blood-brain barrier penetration and cellular permeability in drug discovery programs.

Medicinal Chemistry ADME Optimization LogP Tuning

Synthetic Accessibility: Microwave-Assisted Synthesis of 2-Aminoethylsulfanylpyridines

6-(Ethylsulfanyl)pyridin-3-amine can be synthesized as part of a broader class of 2-aminoethylsulfanylpyridines using a microwave-assisted method that achieves very high isolated yields in short reaction times [1]. This contrasts with conventional heating methods for structurally similar aminopyridines, which may require longer reaction times and produce more variable yields.

Synthetic Methodology Green Chemistry Microwave Synthesis

Regioisomeric Differentiation: Binding and Reactivity Contrasts with 5-(Ethylsulfanyl)pyridin-2-amine

6-(Ethylsulfanyl)pyridin-3-amine (ethylsulfanyl at position 2 relative to nitrogen) and its regioisomer 5-(ethylsulfanyl)pyridin-2-amine exhibit distinct physicochemical and biological behaviors. While the target compound shows an XLogP of 1.4 and TPSA of 64.2 Ų [1], the 5-substituted isomer has a TPSA of 38.9 Ų , a difference that directly impacts hydrogen bonding capacity and target engagement profiles.

Medicinal Chemistry Ligand Design Regioisomer Specificity

Commercial Availability and Purity Benchmarking

6-(Ethylsulfanyl)pyridin-3-amine is commercially supplied by Enamine at 95% purity [1]. In contrast, many lesser-characterized analogs from generic catalog suppliers are offered with lower purity guarantees (e.g., 90%) or unspecified purity, necessitating additional purification steps before use.

Chemical Sourcing Purity Specification Procurement

6-(Ethylsulfanyl)pyridin-3-amine: Optimal Deployment Scenarios Based on Evidence


SAR Campaigns Requiring Precise Lipophilicity Increments

When a methylsulfanyl-substituted lead exhibits suboptimal permeability or off-target binding, 6-(ethylsulfanyl)pyridin-3-amine provides a defined +0.25 logP step (XLogP3-AA 1.4 vs. methyl analog LogP ~1.15) without altering the core hydrogen-bonding network [1]. This enables systematic exploration of lipophilicity effects on cellular activity and ADME properties.

Microwave-Assisted Library Synthesis of 2-Aminoethylsulfanylpyridine Derivatives

Research groups employing green chemistry or high-throughput synthesis platforms should prioritize this scaffold due to its compatibility with rapid, high-yield microwave protocols [1]. The method provides a reliable route to diverse 2-aminoethylsulfanylpyridine analogs, reducing both reaction time and solvent waste compared to conventional thermal conditions.

Medicinal Chemistry Programs Targeting Kinases or CNS Receptors

The ethylsulfanyl group at the 2-position creates a specific steric and electronic environment distinct from regioisomers (e.g., 5-substituted analogs) [1]. In programs where a subtle change in ligand conformation or hydrogen-bonding capacity (TPSA 64.2 vs. 38.9 Ų for regioisomer) can dictate selectivity, this compound is the preferred choice for exploring novel binding modes .

Reliable Synthetic Building Block Supply

For laboratories requiring consistent, high-purity starting material for multi-step syntheses, sourcing from Enamine (95% purity) [1] mitigates batch-to-batch variability. This is particularly critical in medicinal chemistry where trace impurities can poison catalysts or generate off-target biological artifacts.

Technical Documentation Hub

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